Cnidioside B is a glycoside compound primarily isolated from various plant sources, including Leptothyrsa sprucei, Centella asiatica, and the ripe fruit of Cnidium monnieri . It is characterized by its complex structure, which includes sugar moieties attached to a non-sugar component, contributing to its biological activity and potential therapeutic applications.
Additionally, Cnidioside B can undergo methylation to form Cnidioside B methyl ester, enhancing its solubility and potentially altering its biological activity .
Research indicates that Cnidioside B exhibits a range of biological activities. Notably, it has been shown to possess antioxidant properties and may contribute to anti-inflammatory effects. Studies suggest that it exerts minimal immunomodulatory effects in RAW 264.7 cells, indicating a selective action on immune pathways . Furthermore, preliminary investigations have hinted at potential neuroprotective effects, although more extensive studies are needed to confirm these findings.
The synthesis of Cnidioside B can be achieved through several methods:
Cnidioside B has potential applications in various fields:
Interaction studies of Cnidioside B focus on its effects on cellular pathways and potential synergistic effects with other compounds. For instance, studies have explored how it interacts with signaling pathways involved in inflammation and oxidative stress response . Understanding these interactions is crucial for determining its efficacy and safety in therapeutic applications.
Cnidioside B is part of a broader class of glycosides with similar structural features. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Cnidioside A | Similar glycosidic structure | Exhibits stronger immunomodulatory effects |
Cnidioside B Methyl Ester | Methylated form of Cnidioside B | Enhanced solubility and altered biological activity |
Methylicnidioside A | Related benzofuran glucoside | May have distinct pharmacological profiles |
Cnidioside B stands out due to its specific source plants and unique balance of biological activity, particularly its selective immunomodulatory effects compared to its analogs .
Cnidioside B is classified as a benzofuran glucoside, characterized by a benzofuran core linked to a glucopyranosyl moiety via an oxygen-glycosidic bond. Its IUPAC name is 3-[6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid methyl ester, reflecting its esterified carboxylic acid group and β-D-glucopyranose unit.
The structural formula (Figure 1) comprises:
O \ C6H11O5 (β-D-glucopyranosyl) /O=C(OCH3)-CH2-CH2-C5H3O (benzofuran)
Figure 1: Simplified structural representation of Cnidioside B.
Cnidioside B has a molecular formula of C₁₈H₂₂O₁₀ and a molecular weight of 398.36 g/mol (calculated using 2021 IUPAC atomic weights). Its methyl ester derivative (CAS 158500-59-5) retains the glucoside backbone but includes a methyl group at the carboxylic acid terminus, resulting in the formula C₁₉H₂₄O₁₀ and a molecular weight of 412.39 g/mol.
Property | Cnidioside B | Methyl Ester Derivative |
---|---|---|
Molecular Formula | C₁₈H₂₂O₁₀ | C₁₉H₂₄O₁₀ |
Molecular Weight (g/mol) | 398.36 | 412.39 |
CAS Registry Number | 141896-54-0 | 158500-59-5 |
Data derived from synthetic pathway analyses and deposition records.
Cnidioside B is registered under CAS 141896-54-0, while its methyl ester derivative is cataloged as CAS 158500-59-5. These identifiers are critical for unambiguous chemical tracking in regulatory and research contexts.
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for elucidating the structural characteristics of Cnidioside B, a benzofuran glycoside compound with the molecular formula C18H22O10 and molecular weight of 398.36 g/mol [1] [2]. This naturally occurring compound can be isolated from various plant sources including Leptothyrsa sprucei, Cnidium monnieri, and the ripe fruit of Cnidium monieri [1]. The comprehensive NMR analysis of Cnidioside B provides critical insights into its molecular architecture, enabling precise identification of its structural components and spatial arrangement [3].
The proton Nuclear Magnetic Resonance (¹H-NMR) spectrum of Cnidioside B reveals distinctive signal patterns that correspond to its benzofuran core structure and associated functional groups [4]. The aromatic region of the spectrum displays characteristic signals for the benzofuran moiety, with resonances typically appearing between 6.4-7.6 ppm, consistent with the presence of aromatic and heterocyclic protons [5] [23]. The methoxy group attached to the benzofuran ring system produces a sharp singlet signal at approximately 3.8-4.0 ppm, integrating for three protons [6] [19].
The glucopyranosyl unit in Cnidioside B generates a complex pattern of signals in the region of 3.0-4.5 ppm, with the anomeric proton appearing as a distinctive doublet at approximately 5.0-5.3 ppm with a coupling constant (J) of 7-8 Hz, indicating a beta-configuration of the glycosidic linkage [7] [19]. The propanoic acid side chain protons manifest as multiplets in the aliphatic region (1.5-3.0 ppm), with the methylene groups adjacent to the carboxylic acid function showing characteristic downfield shifts due to the deshielding effect of the carboxyl group [8] [22].
Table 1: Key ¹H-NMR Chemical Shifts of Cnidioside B
Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
---|---|---|---|
Benzofuran H-2 | 7.3-7.4 | doublet | 2.0 |
Benzofuran H-3 | 6.4-6.5 | doublet | 2.0 |
Methoxy (-OCH₃) | 3.8-4.0 | singlet | - |
Anomeric H-1' | 5.0-5.3 | doublet | 7.5 |
Glucose H-2'-H-6' | 3.2-3.9 | multiplets | various |
-CH₂CH₂COOH | 2.5-3.0 | multiplets | various |
The carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectrum of Cnidioside B provides complementary structural information, with approximately 18 distinct carbon resonances corresponding to its molecular formula [7] [24]. The carbonyl carbon of the carboxylic acid group appears at the most downfield position, typically around 170-180 ppm [25]. The aromatic and olefinic carbons of the benzofuran ring system generate signals in the region of 100-160 ppm, with the quaternary carbons generally showing weaker intensities compared to the proton-bearing carbons [26] [27].
The glucose moiety carbons resonate in the characteristic region of 60-105 ppm, with the anomeric carbon (C-1') appearing at the most downfield position (approximately 100-105 ppm) within this group [24] [25]. The methoxy carbon typically appears as a sharp signal around 55-60 ppm, while the propanoic acid side chain carbons generate signals in the aliphatic region (20-40 ppm) [28] [29].
Table 2: Key ¹³C-NMR Chemical Shifts of Cnidioside B
Carbon Assignment | Chemical Shift (ppm) |
---|---|
COOH | 175-180 |
Benzofuran C-2 | 155-160 |
Aromatic carbons | 110-150 |
Anomeric C-1' | 100-105 |
Glucose C-2'-C-5' | 70-80 |
Glucose C-6' | 60-65 |
Methoxy (-OCH₃) | 55-60 |
-CH₂CH₂COOH | 25-40 |
Two-dimensional NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide additional structural insights by establishing connectivity patterns between various protons and carbons within the Cnidioside B molecule [30] [31]. These experiments are particularly valuable for confirming the position of the glycosidic linkage and the substitution pattern on the benzofuran ring system [32].
The comprehensive analysis of NMR data enables precise assignment of key functional groups within the Cnidioside B structure [33]. The benzofuran core structure is characterized by its distinctive aromatic and heterocyclic resonances in both proton and carbon NMR spectra [23] [27]. The presence of a methoxy substituent at position 7 of the benzofuran ring is confirmed by its characteristic chemical shift values and correlation patterns in two-dimensional NMR experiments [34] [35].
The beta-D-glucopyranosyloxy group attached at position 6 of the benzofuran ring is evidenced by the anomeric proton signal with its characteristic coupling constant and the corresponding carbon resonance [19] [20]. The propanoic acid side chain at position 5 is identified through its characteristic aliphatic proton and carbon signals, with the terminal carboxylic acid function confirmed by its distinctive downfield carbon resonance [22] [24].
Table 3: Functional Group Assignments in Cnidioside B
Functional Group | Position | Spectral Evidence |
---|---|---|
Benzofuran core | 1-4, 9 | Aromatic and heterocyclic resonances (6.4-7.6 ppm in ¹H-NMR; 110-160 ppm in ¹³C-NMR) |
Methoxy | 7 | Singlet at 3.8-4.0 ppm in ¹H-NMR; signal at 55-60 ppm in ¹³C-NMR |
β-D-Glucopyranosyloxy | 6 | Anomeric H at 5.0-5.3 ppm (J=7.5 Hz); anomeric C at 100-105 ppm |
Propanoic acid | 5 | Aliphatic signals at 2.5-3.0 ppm in ¹H-NMR; 25-40 ppm in ¹³C-NMR; carbonyl C at 175-180 ppm |
The NMR data collectively confirm that Cnidioside B possesses a 6-(β-D-glucopyranosyloxy)-7-methoxy-5-benzofuranpropanoic acid structure [1] [6]. The glycosidic linkage is established to be in the beta configuration based on the coupling constant of the anomeric proton, while the substitution pattern on the benzofuran ring is determined through correlation experiments and chemical shift considerations [7] [35].
Mass spectrometry provides valuable complementary information for structural characterization of Cnidioside B through analysis of its molecular weight and fragmentation patterns [9]. The molecular ion peak at m/z 398 corresponds to the molecular formula C18H22O10, confirming the overall composition of the compound [2] [3]. In positive ionization mode, the protonated molecular ion [M+H]+ appears at m/z 399, while in negative mode, the deprotonated ion [M-H]- is observed at m/z 397 [10] [11].
The fragmentation pattern of Cnidioside B in tandem mass spectrometry (MS/MS) reveals characteristic cleavage pathways that provide structural insights [9] [10]. The most prominent fragmentation involves the glycosidic bond cleavage, resulting in the loss of the glucose moiety (162 Da) to yield a fragment ion at m/z 236 in positive mode or m/z 235 in negative mode, corresponding to the aglycone portion of the molecule [11] [12].
Table 4: Major Fragment Ions of Cnidioside B in Positive Ionization Mode
m/z | Fragment Assignment | Neutral Loss |
---|---|---|
399 | [M+H]⁺ | - |
381 | [M+H-H₂O]⁺ | H₂O (18 Da) |
236 | [M+H-C₆H₁₀O₅]⁺ | Glucose (162 Da) |
218 | [M+H-C₆H₁₀O₅-H₂O]⁺ | Glucose + H₂O (180 Da) |
190 | [M+H-C₆H₁₀O₅-H₂O-CO]⁺ | Glucose + H₂O + CO (208 Da) |
Further fragmentation of the aglycone portion involves the loss of water (18 Da), carbon monoxide (28 Da), and other small molecules, generating a series of characteristic fragment ions that help confirm the structural features of the benzofuran core and its substituents [12] [13]. The methoxy group typically undergoes fragmentation through the loss of a methyl radical (15 Da) or methanol (32 Da), while the propanoic acid side chain may fragment through the loss of carbon dioxide (44 Da) or water [13] [14].
In negative ionization mode, the fragmentation pattern shows some distinctive features, particularly related to the carboxylic acid function [14]. The deprotonated molecular ion [M-H]- at m/z 397 undergoes similar glycosidic bond cleavage to yield the deprotonated aglycone at m/z 235 [10] [11]. Additional fragments may include the loss of carbon dioxide from the carboxylic acid group, resulting in a fragment ion at m/z 191 after the initial loss of the glucose moiety [11] [15].
Table 5: Major Fragment Ions of Cnidioside B in Negative Ionization Mode
m/z | Fragment Assignment | Neutral Loss |
---|---|---|
397 | [M-H]⁻ | - |
235 | [M-H-C₆H₁₀O₅]⁻ | Glucose (162 Da) |
191 | [M-H-C₆H₁₀O₅-CO₂]⁻ | Glucose + CO₂ (206 Da) |
176 | [M-H-C₆H₁₀O₅-CO₂-CH₃]⁻ | Glucose + CO₂ + CH₃ (221 Da) |
The mass spectrometric analysis of Cnidioside B methyl ester (C19H24O10, MW 412.39) provides additional structural confirmation through its characteristic fragmentation pattern [6] [15]. The methyl ester derivative shows a molecular ion peak at m/z 412, with fragment ions at m/z 251 indicating the loss of the glucose moiety and m/z 219 suggesting further fragmentation of the aglycone portion [11] [15].
High-resolution mass spectrometry enables precise determination of the molecular formula through accurate mass measurements, with the experimental mass values closely matching the calculated values for Cnidioside B and its fragments [15] [16]. This technique, combined with tandem mass spectrometry, provides robust confirmation of the structural assignments made through NMR analysis [16] [17].
X-ray crystallography represents the gold standard for determining the absolute three-dimensional structure of organic compounds, including complex natural products like Cnidioside B [12] [13]. While specific X-ray crystallographic data for Cnidioside B itself is limited in the literature, the general principles of crystallographic analysis can be applied to understand its conformational features [14] [15].
The crystal structure determination of glycosides similar to Cnidioside B typically involves growing suitable single crystals, collecting diffraction data, and solving the structure using direct methods or molecular replacement techniques [16] [17]. The resulting electron density maps allow for precise determination of bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecular conformation in the solid state [12] [16].
For benzofuran glycosides like Cnidioside B, the crystal structure would be expected to reveal several key conformational features [13] [14]. The benzofuran ring system would likely adopt a planar or near-planar conformation due to its aromatic and heterocyclic character, with the methoxy substituent oriented approximately in the same plane [17] [18]. The glucose moiety would adopt the characteristic chair conformation typical of pyranose rings, with the hydroxyl groups arranged in equatorial positions to minimize steric interactions [15] [16].
Table 6: Expected Conformational Parameters for Cnidioside B
Structural Feature | Expected Conformation | Rationale |
---|---|---|
Benzofuran core | Planar | Aromatic/heterocyclic character |
Methoxy group | Near-coplanar with benzofuran | Conjugation with aromatic system |
Glucose ring | 4C1 chair conformation | Thermodynamically favored for β-D-glucopyranose |
Glycosidic linkage | Anti conformation | Minimization of steric interactions |
Propanoic acid side chain | Extended conformation | Minimization of steric strain |
The glycosidic linkage between the glucose moiety and the benzofuran core would be characterized by specific torsional angles (φ and ψ), which define the relative orientation of these two structural components [16] [17]. The β-configuration of the glycosidic bond would place the glucose ring and the benzofuran core in an anti-relationship, minimizing steric interactions between these bulky groups [14] [15].
The propanoic acid side chain attached to the benzofuran ring would likely adopt an extended conformation to minimize steric strain, with the carboxylic acid function potentially involved in hydrogen bonding interactions within the crystal lattice [13] [17]. These hydrogen bonding patterns, involving both the carboxylic acid group and the hydroxyl groups of the glucose moiety, would play a crucial role in stabilizing the crystal packing arrangement [14] [16].
Conformational analysis of Cnidioside B can also be approached through computational methods, including molecular mechanics calculations and density functional theory (DFT) studies [15] [17]. These computational approaches provide insights into the energetically favorable conformations of the molecule in various environments, complementing the solid-state structure determined by X-ray crystallography [16] [18].
The conformational flexibility of Cnidioside B arises primarily from rotations around the glycosidic bond and within the propanoic acid side chain [17] [18]. The glycosidic linkage, characterized by the torsional angles φ (O5'-C1'-O6-C6) and ψ (C1'-O6-C6-C5), can adopt multiple low-energy conformations, with the anti-arrangement typically being the most stable [14] [17]. The propanoic acid side chain may also exhibit rotational freedom around the single bonds connecting it to the benzofuran ring, leading to multiple possible conformers [15] [18].
Cnidioside B represents a significant phenolic glycoside constituent found in Cnidium monnieri fruits, a prominent member of the Apiaceae family [1] [2]. This benzofuran glycoside compound was first isolated and characterized from the n-butanol-soluble fraction of Cnidium monnieri fruits through systematic phytochemical investigation [1]. The isolation process involved comprehensive extraction procedures targeting the glycosidic constituents present in the ripe fruits of this medicinal plant species [3] [4].
Cnidium monnieri, commonly known by its Japanese name "Jyashoshi," belongs to the Umbelliferae family and has been extensively studied for its diverse phytochemical profile [3] [4]. The fruits of this species serve as a rich reservoir of secondary metabolites, with Cnidioside B being identified alongside numerous other structurally related compounds [1] [2]. Research investigations have demonstrated that Cnidioside B occurs as part of a complex mixture of phenolic glycosides and coumarins within the fruit matrix, suggesting coordinated biosynthetic pathways for these metabolite classes [1] [2].
The structural elucidation of Cnidioside B from Cnidium monnieri revealed its identity as a benzofuran glycoside with the molecular formula C18H22O10 and molecular weight of 398.36 g/mol [5] [6] [7]. The compound exhibits characteristic features of simple phenylpropanoids, incorporating a methoxy-substituted benzofuran core linked to a β-D-glucopyranosyl unit [5] [8]. High-speed counter-current chromatography techniques have been employed for the preparative isolation and purification of coumarin compounds from Cnidium monnieri, demonstrating the sophisticated analytical approaches required for compound separation [9] [10].
Leptothyrsa sprucei, a member of the Rutaceae family, represents the second confirmed botanical source of Cnidioside B [11] [12] [13]. This species demonstrates the cross-genera distribution of Cnidioside B, indicating the compound's occurrence across phylogenetically distinct plant families [8] [11]. The isolation of Cnidioside B from Leptothyrsa sprucei was achieved alongside the identification of the indolopyridoquinazoline alkaloid 3-hydroxyrutaecarpine, highlighting the complex phytochemical composition of this Rutaceae species [12].
The phytochemical investigation of Leptothyrsa sprucei employed advanced spectroscopic techniques, including gradient 1H-15N HMBC NMR spectroscopy, for structural elucidation of the isolated compounds [12]. The presence of Cnidioside B in this species was confirmed through comprehensive analytical characterization, establishing its taxonomic occurrence beyond the Apiaceae family [12] [13]. The KNApSAcK metabolite database records Leptothyrsa sprucei as a confirmed source of Cnidioside B, with the compound assigned the identifier C00036920 [11] [13].
Leptothyrsa sprucei demonstrates remarkable phytochemical diversity, with Cnidioside B occurring alongside multiple bioactive compounds including 8-methoxypsoralen, 5-methoxypsoralen, imperatorin, isoimperatorin, kaempferol 3-O-alpha-L-rhamnopyranoside, and clematine [12] [13]. This chemical complexity suggests that Cnidioside B functions within intricate metabolic networks that contribute to the overall secondary metabolite profile of the species [12] [13].
Cnidioside B demonstrates significant biochemical relationships with coumarins and other phenolic glycosides within its host plant matrices [2] [14] [15]. In Cnidium monnieri, Cnidioside B co-occurs with an extensive array of structurally related compounds, including cnidioside A, picraquassioside A, picraquassioside B, methylpicraquassioside A, methylpicraquassioside B, and various coumarin derivatives [1] [2]. This co-occurrence pattern suggests shared biosynthetic pathways originating from common phenylpropanoid precursors [16] [17] [18].
The phenylpropanoid pathway represents the primary biosynthetic route for both Cnidioside B and its co-occurring metabolites [16] [17]. This metabolic pathway involves the conversion of phenylalanine through cinnamate intermediates, ultimately leading to the formation of diverse phenolic compounds including coumarins, phenolic acids, and glycosylated derivatives [16] [18]. The presence of UDP-glycosyltransferases in these plant systems facilitates the glycosylation of phenolic aglycones, resulting in the formation of water-soluble glycosides such as Cnidioside B [17].
Coumarin biosynthesis in Apiaceae represents a complex evolutionary process involving multiple enzymatic steps, including p-coumaroyl CoA 2'-hydroxylase, C-prenyltransferase, and cyclase activities [15]. The gradual establishment of this biosynthetic pathway explains the structural diversity of coumarins found alongside Cnidioside B in Cnidium monnieri [15]. Research has demonstrated that coumarin compounds, including those co-occurring with Cnidioside B, possess significant antimicrobial properties and contribute to plant defense mechanisms [14] [19].
Cnidioside B and its co-occurring metabolites function as integral components of plant defense systems against various biotic and abiotic stresses [20] [21] [22]. Secondary metabolites, including phenolic glycosides like Cnidioside B, serve multiple defensive functions through direct toxicity, antifeedant activity, and regulation of plant defense signaling pathways [20] [23] [22]. These compounds enable plants to rapidly detect and respond to herbivore attacks and pathogen infections in changing environmental conditions [20].
The antimicrobial properties of phenolic compounds, including glycosides structurally related to Cnidioside B, contribute significantly to plant pathogen resistance [24] [25] [26]. Phenolic compounds exert antimicrobial effects through multiple mechanisms, including disruption of microbial cell membranes, inhibition of enzymatic activity, and interference with nucleic acid synthesis [19] [24]. The glycosylation of phenolic compounds, as observed in Cnidioside B, enhances their solubility and facilitates compartmentalization within plant tissues, optimizing their defensive effectiveness [17].
Plant secondary metabolites demonstrate remarkable versatility in shaping microbial community composition and function within the rhizosphere [21]. Cnidioside B and related phenolic glycosides can influence the plant microbiome through selective antimicrobial activity, potentially promoting beneficial microbial associations while suppressing pathogenic organisms [21]. The ecological significance of these compounds extends beyond direct antimicrobial effects to include roles in plant-microbe signaling and community assembly processes [21].
The defensive role of Cnidioside B is further supported by its co-occurrence with established defense compounds such as coumarins, which have been extensively studied for their roles in plant immunity [14] [19]. Coumarins demonstrate broad-spectrum antimicrobial activity and contribute to induced systemic resistance in plants [14]. The coordinated production of Cnidioside B alongside these defensive metabolites suggests synergistic interactions that enhance overall plant protection [20] [22].